Furan-2-ylmethyl-(2-methyl-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

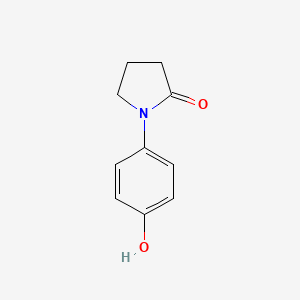

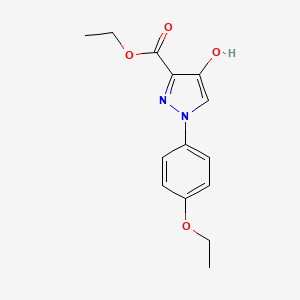

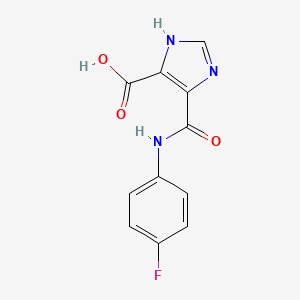

Furan-2-ylmethyl-(2-methyl-benzyl)-amine is a compound that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The compound also contains an amine group, which is a functional group with a basic nitrogen atom with a lone pair. The furan ring is substituted with a methyl group and a benzyl group, indicating the presence of a phenyl ring attached to the furan via a methylene bridge.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, a photochemical route to 2-substituted benzo[b]furans involves a one-step metal-free reaction between 2-chlorophenol derivatives and terminal alkynes, which forms an aryl-C and a C-O bond via an aryl cation intermediate under mild conditions . Another method includes the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, which results in novel biobased furan polyesters . Additionally, enantioselective synthesis of furan-2-yl amines involves the reduction of O-benzyl furan-2-yl ketone oximes using oxazaborolidine catalysis .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-(2-methyl-benzyl)-amine and related compounds can be elucidated using various spectroscopic techniques. For example, the crystal structure and conformation of similar furan compounds have been determined by X-ray diffraction and further analyzed using density functional theory (DFT) . These studies help in understanding the spatial arrangement of atoms within the molecule and the electronic properties that influence reactivity and stability.

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged into 3-R-benzo[b]furan derivatives through a reaction with ethanolic HCl . Moreover, furanone derivatives can be transformed into oxazinone and pyrimidinone heterocycles through thermolysis and base-catalyzed decomposition . The synthesis of benzimidazole derivatives from furan compounds involves intramolecular cyclization and protolytic opening of the furan ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl-(2-methyl-benzyl)-amine and related compounds can be inferred from the properties of similar furan derivatives. For example, the physical properties of furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan were characterized, and the effects of the methylene units on these properties were discussed . The molecular electrostatic potential and frontier molecular orbitals of furan compounds have been investigated using DFT, revealing some of their physicochemical properties .

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Methods

Researchers have developed new synthetic routes for furan-2-yl amines and amino acids, showcasing the versatility of these compounds in organic synthesis. For instance, an enantioselective synthesis approach for furan-2-yl amines and amino acids involves oxazaborolidine-catalyzed enantioselective reduction, with the furan ring oxidation yielding amino acids in high yields (Demir et al., 2003). This method highlights the potential of furan-2-ylmethyl-(2-methyl-benzyl)-amine derivatives in synthesizing chiral compounds.

Heterocyclic Compound Synthesis

The transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles is another significant application (Hashem et al., 2017). This process involves thermolysis and base-catalyzed decomposition, underlining the compound's utility in creating diverse heterocyclic structures.

Material Science and Polymer Research

In the field of materials science, furan-2-ylmethyl-(2-methyl-benzyl)-amine derivatives have been explored for synthesizing novel polymers. For instance, the preparation of amides and esters containing furan rings under microwave-assisted conditions demonstrates the compound's applicability in generating materials with potential industrial applications (Janczewski et al., 2021).

Pharmacological Research

While avoiding specifics on drug use, dosage, and side effects, it's worth noting that compounds containing the furan-2-ylmethyl-(2-methyl-benzyl)-amine structure have been studied for their potential biological activities. For example, research into the brine shrimp lethality test of some benzoxazine and aminomethyl derivatives of eugenol hints at the bioactivity of these compounds (Rudyanto et al., 2014).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-8,14H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJDUWRAYBUBTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355290 |

Source

|

| Record name | Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

CAS RN |

225236-01-1 |

Source

|

| Record name | Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)